3-cyano-4-(trifluoromethyl)benzoic acid

Description

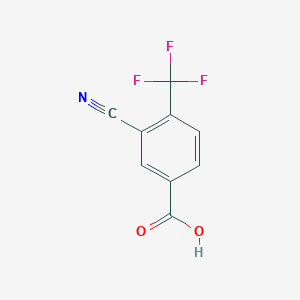

3-Cyano-4-(trifluoromethyl)benzoic acid is a substituted benzoic acid derivative characterized by a trifluoromethyl (-CF₃) group at the para position (C4) and a cyano (-CN) group at the meta position (C3) relative to the carboxylic acid functional group. This combination of electron-withdrawing substituents significantly influences its physicochemical properties, including acidity, solubility, and reactivity.

Properties

IUPAC Name |

3-cyano-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO2/c10-9(11,12)7-2-1-5(8(14)15)3-6(7)4-13/h1-3H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGQDDAISOZKNMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of 4-(Trifluoromethyl)benzoic Acid

The trifluoromethyl group is introduced via halogen exchange or direct fluorination. A method inspired by CN101066917A involves chlorinating metaxylene to form meta-bis(trichloromethyl)benzene, followed by fluorination with hydrogen fluoride (HF) in the presence of a zinc catalyst. Hydrolysis of the resulting trichloromethyl intermediate yields 3-trifluoromethylbenzoic acid. Adapting this for the 4-position would require alternative starting materials or modified directing groups.

Step 2: Cyanation at the 3-Position

Electrophilic cyanation is challenging due to the trifluoromethyl group’s deactivation effect. Metal-catalyzed methods, such as Rosenmund-von Braun reaction using CuCN, may be employed. Alternatively, palladium-catalyzed cyanation of a brominated intermediate (e.g., 4-(trifluoromethyl)-3-bromobenzoic acid) with zinc cyanide (Zn(CN)₂) offers better regiocontrol.

Reaction Conditions for Cyanation

Step 1: Synthesis of 3-Cyanobenzoic Acid

Starting with 3-bromobenzoic acid, cyanation is achieved via a nucleophilic aromatic substitution (NAS) using CuCN in dimethyl sulfoxide (DMSO) at elevated temperatures. The carboxylic acid group must be protected (e.g., as a methyl ester) to prevent side reactions.

Step 2: Trifluoromethylation at the 4-Position

Industrial-Scale Considerations

Catalytic Hydrolysis for Carboxylic Acid Formation

The hydrolysis of nitriles or esters to carboxylic acids is a critical step. Inspired by CN101066917A , zinc catalysts (e.g., zinc acetate) in aqueous media at 120–150 ℃ efficiently hydrolyze trichloromethyl intermediates to carboxylic acids. Adapting this for ester hydrolysis:

Hydrolysis Conditions

Purification Techniques

The final product is purified via acid-base extraction. Dissolving the crude acid in sodium hydroxide, washing with organic solvents (e.g., dichloromethane), and reprecipitating with HCl yields high-purity material (>99.9%).

Comparative Analysis of Routes

| Route | Advantages | Disadvantages | Yield Potential |

|---|---|---|---|

| 1 | Leverages established trifluoromethylation | Cyanation requires harsh conditions | 50–70% |

| 2 | Better regiocontrol for cyanation | Multiple protection/deprotection steps | 60–75% |

Chemical Reactions Analysis

Types of Reactions

3-cyano-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .

Scientific Research Applications

Scientific Research Applications of 3-Cyano-4-(trifluoromethyl)benzoic Acid

This compound is a chemical compound with diverse applications in scientific research, leveraging its unique structural components, including a cyano group and a trifluoromethyl group. The presence of the cyano group imparts distinct chemical reactivity, while the trifluoromethyl group enhances the compound's stability and lipophilicity.

Applications

This compound serves as a building block in synthesizing more complex organic molecules. It is also used in the development of bioactive molecules for studying biological pathways and as a precursor for synthesizing pharmaceutical compounds with potential therapeutic effects. Furthermore, this compound finds use in producing agrochemicals and materials with specialized properties.

Case Studies and Research Findings

- ** মাল্টি-কম্পোনেন্ট রিঅ্যাকশন (Multi-Component Reactions):** this compound ব্যবহার করে ক্রোমেন যৌগগুলির একটি নতুন সিরিজের সফল সংশ্লেষণ এবং বৈশিষ্ট্য নিরূপণ করা হয়েছে, যা শক্তিশালী অ্যান্টিমাইক্রোবিয়াল এবং অ্যান্টি ক্যান্সার এজেন্ট হিসাবে কাজ করে .

- Trifluoromethylation Reactions: Recent studies cover reactions involving cyano-trifluoromethylation of alkenes and alkynes .

- Aryl Amino Quinolinone Synthesis: 3-Cyano-4-[2-(trifluoromethyl)phenylamino]-quinolin-2(1H)-one এর প্রস্তুতিতে, 2-aminobenzotrifluoride এবং ethyl cyanoacetate এর মিশ্রণ প্রায় এক ঘণ্টার জন্য রিফ্লাক্স করা হয়, যা TLC দ্বারা নিরীক্ষণ করা হয় .

Mechanism of Action

The mechanism by which 3-cyano-4-(trifluoromethyl)benzoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano and trifluoromethyl groups can influence the compound’s binding affinity and reactivity, affecting various biochemical pathways .

Comparison with Similar Compounds

4-Methyl-3-(trifluoromethyl)benzoic Acid

3-Hydroxy-4-(trifluoromethyl)benzoic Acid

- Substituents : C3: -OH; C4: -CF₃

- Molecular Formula : C₈H₅F₃O₃ (MW: 206.12 g/mol)

- Key Differences: The hydroxyl (-OH) group at C3 introduces hydrogen-bonding capability, improving aqueous solubility but reducing stability under acidic or oxidative conditions. The -OH group is electron-donating, which may decrease the compound’s acidity relative to the cyano-substituted analog.

3-Fluoro-4-(trifluoromethyl)benzoic Acid

- Substituents : C3: -F; C4: -CF₃

- Molecular Formula : C₈H₄F₄O₂ (MW: 224.12 g/mol inferred from structure)

- Key Differences: Fluorine at C3 is less electron-withdrawing than cyano, resulting in a weaker acid (higher pKa) compared to the target compound.

3-Nitro-4-(trifluoromethyl)benzoic Acid

- Substituents: C3: -NO₂; C4: -CF₃

- CAS No.: 328-80-3 (similarity score: 0.96 to target compound)

- Key Differences: The nitro (-NO₂) group is a stronger electron-withdrawing group than cyano, likely increasing acidity and reactivity in nucleophilic substitution reactions. However, nitro groups can pose stability challenges under reducing conditions.

3-Cyano-4-isopropoxybenzoic Acid

- Substituents : C3: -CN; C4: -OCH(CH₃)₂

- Molecular Formula: C₁₁H₁₁NO₃ (MW: 205.21 g/mol)

- Key Differences : Replacement of -CF₃ with isopropoxy introduces steric bulk and moderate electron-donating effects, reducing acidity but enhancing solubility in organic solvents. This compound is used as an intermediate in ozanimod synthesis .

Table 1: Comparative Analysis of Benzoic Acid Derivatives

*Molecular weights inferred from structural formulas where explicit data is unavailable.

Biological Activity

3-Cyano-4-(trifluoromethyl)benzoic acid (CFTBA) is a small molecule characterized by its unique structural features, including a cyano group and a trifluoromethyl group. These functional groups significantly enhance its lipophilicity and reactivity, making it a compound of interest in medicinal chemistry and materials science. This article explores the biological activity of CFTBA, focusing on its antimicrobial properties, potential anti-inflammatory effects, and mechanisms of action.

- Molecular Formula : C₉H₄F₃NO₂

- Molecular Weight : 215.13 g/mol

- Key Features :

- Trifluoromethyl group enhances lipophilicity.

- Cyano group contributes to chemical reactivity.

Antimicrobial Properties

Research indicates that CFTBA exhibits significant antimicrobial activity against various bacterial strains. Its effectiveness is attributed to the structural features that allow it to interact with bacterial enzymes and metabolic pathways.

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 0.78 μg/ml against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

| Bacterial Strain | MIC (μg/ml) |

|---|---|

| Staphylococcus aureus | 0.78 |

| Enterococcus faecalis | 0.78 |

| Escherichia coli | >100 |

The trifluoromethyl substituent has been shown to enhance the antibacterial activity of related compounds, suggesting that similar modifications could be beneficial for CFTBA .

The mechanism by which CFTBA exerts its biological effects involves several pathways:

- Enzyme Inhibition : CFTBA interacts with bacterial enzymes involved in metabolic processes, inhibiting their function and leading to bacterial cell death.

- Cell Membrane Penetration : The lipophilic nature of the trifluoromethyl group facilitates the penetration of biological membranes, allowing the compound to reach intracellular targets effectively.

- Protein Interaction : The cyano group can participate in hydrogen bonding with target proteins, influencing their activity and function .

Case Studies

Several studies have documented the biological activity of CFTBA and related compounds:

- Study on Antimicrobial Activity : A recent study evaluated various benzoic acid derivatives, including CFTBA, for their ability to inhibit biofilm formation in Staphylococcus aureus. The results indicated that CFTBA significantly reduced biofilm formation at concentrations below its MIC .

- In Vivo Toxicity Assessment : In vivo studies using mouse models demonstrated that doses up to 50 mg/kg of CFTBA did not show harmful effects on major organs, indicating a favorable safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.